molecular formula C13H17NO3 B13626948 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid

4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13626948
M. Wt: 235.28 g/mol
InChI Key: QNEMMXAGKMARRO-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the ethoxyphenyl group’s electronic properties play crucial roles in its binding affinity and specificity . These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-2-17-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)

InChI Key

QNEMMXAGKMARRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2C(=O)O

Origin of Product

United States

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